ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate
Description
Substituent Effects on Physical Properties
Reactivity Patterns
- Nucleophilic Substitution : The chlorine at position 2 undergoes faster displacement than in mono-chloro derivatives due to increased electrophilicity.
- Coordination Chemistry : The hydrazone nitrogen and methoxy oxygen serve as donor sites for metal ions, a feature absent in non-methoxy analogs.
| Derivative | Chlorine Substituents | logP | Boiling Point (°C) |
|---|---|---|---|
| Target Compound | 2 (positions 2, 3) | 3.17 | 349.0±44.0 |
| Mono-chloro Analog | 1 (position 2) | 2.30 | 328.0 |
Properties
Molecular Formula |
C11H12Cl2N2O3 |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-7-4-5-9(17-2)8(12)6-7/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI Key |
OHIUBPODGGOZOS-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-4-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are amines.
Substitution: The major products depend on the substituent introduced, such as alcohols or amines.
Scientific Research Applications
Pharmaceutical Research
Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like Apixaban. Its utility in drug formulation emphasizes its role in enhancing therapeutic efficacy and safety profiles.
Biological Studies
The compound has been utilized as a reagent in biological assays, particularly in evaluating antimicrobial properties against various bacterial strains. Studies have shown that derivatives exhibit significant bactericidal activity and antibiofilm potential, making them promising candidates for treating persistent infections.
Chemical Synthesis
In chemical research, this compound is employed as a building block for synthesizing new chemical entities. Its structure allows for various modifications that can lead to the development of novel compounds with unique properties.
Antimicrobial Evaluation
Research indicates that derivatives of this compound demonstrate effective antimicrobial activity. A study focusing on pyrazole derivatives found that certain compounds exhibited low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development .
Pharmaceutical Intermediate
As an intermediate in the synthesis of Apixaban, this compound plays a crucial role in the pharmaceutical industry. Its integration into drug manufacturing processes highlights its significance in ensuring quality control and efficacy of the final products .
Toxicity Studies
Toxicological assessments have shown that derivatives maintain low cytotoxicity levels, indicating their potential for safe usage in therapeutic applications. This aspect is critical for advancing research into new drug formulations .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This inhibition can result in various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial enzymes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and their positions. Key examples include:
Key Observations :
- Electronic Effects : The 4-methoxy group in the target compound enhances electron density on the phenyl ring, increasing nucleophilicity compared to chloro- or methyl-substituted analogs. This affects reactivity in cyclization reactions .
- Melting Points : The target compound melts at 127°C, lower than analogs like methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate (248–250°C), likely due to reduced hydrogen-bonding capacity from the methoxy group .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The para-methoxy group in the target compound reduces hydrogen-bonding interactions compared to para-chloro analogs, leading to less dense crystal lattices .
- Graph Set Analysis : Analogs with nitro or carbonyl groups (e.g., 4b in ) form R₂²(8) hydrogen-bonding motifs, stabilizing photolysis intermediates .
Biological Activity
Ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate, also known by its CAS number 27143-07-3, is a compound with significant biological activity and diverse applications in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ |
| Molecular Weight | 256.69 g/mol |
| IUPAC Name | Ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
| CAS Number | 27143-07-3 |
| Physical State | Light yellow to dark yellow solid |
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The compound acts as an intermediate in the synthesis of several pharmaceutical agents, including apixaban, an anticoagulant. Its ability to form hydrazone linkages is crucial for its reactivity and biological efficacy.
Antimicrobial Properties
Recent studies highlight the compound's antimicrobial potential. It has demonstrated effectiveness against various bacterial strains, showcasing both bactericidal activity and significant antibiofilm properties. This is particularly important for treating persistent infections that are resistant to conventional antibiotics .
Cytotoxicity Studies
Toxicity assessments reveal that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM. This indicates a favorable safety profile, making it a candidate for further development in therapeutic applications .
Pharmaceutical Applications
As an intermediate in the synthesis of apixaban, the compound plays a critical role in pharmaceutical manufacturing. Its application extends beyond synthesis; it serves as a reagent in various biological assays, underscoring its versatility in research settings .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study focused on pyrazole derivatives related to this compound indicated significant antimicrobial activity against multiple strains, emphasizing its potential as a therapeutic agent in infectious diseases.
- Synthesis and Characterization : The compound has been characterized through various synthetic routes involving hydrazone formation, which enhances its reactivity and biological activity. These synthetic pathways are essential for developing new derivatives with improved efficacy .
- Pharmaceutical Intermediate Role : Its role in synthesizing apixaban highlights the compound's importance in drug formulation processes, demonstrating how chemical intermediates can influence the final therapeutic agents' properties and effectiveness .
Comparative Analysis
This compound can be compared with similar compounds based on their structural and functional attributes:
| Compound Name | Similarities | Differences |
|---|---|---|
| Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate | Structural similarities in hydrazone formation | Variations in side groups affecting reactivity |
| Acetic acid, 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]-ethyl ester | Similar applications as intermediates | Different pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate, and how can reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound is typically synthesized via condensation of substituted phenylhydrazines with chloroacetate derivatives. For example, in pharmaceutical intermediate synthesis (e.g., Apixaban), ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate reacts with aromatic ketones in toluene under reflux (85–90°C) with triethylamine as a base, achieving yields of ~69% after recrystallization . Key variables include solvent polarity (toluene vs. acetic acid), stoichiometry of reagents, and reaction time (e.g., 18 hours at room temperature in acetic acid for analogous hydrazones) . Monitoring via TLC and optimizing recrystallization solvents (methanol or ethyl acetate) are critical for purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry (E/Z isomerism) and molecular geometry. For example, dihedral angles between aromatic subunits (e.g., 7.35° and 18.23°) and hydrogen-bonding patterns (N–H···O, C–H···O) are resolved using SHELXL refinement .
- FT-IR identifies hydrazone N–H stretches (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- NMR (¹H/¹³C) distinguishes geometric isomers: (E)-isomers show deshielded hydrazone protons (δ 10–12 ppm) compared to (Z)-isomers .
Q. How is the crystal structure determined, and what software tools are recommended for data analysis?
- Methodological Answer :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
- Visualization : ORTEP-3 (via WinGX) for thermal ellipsoid plots and Mercury for packing diagrams .
Advanced Research Questions
Q. How can regiochemical challenges during synthesis (e.g., competing hydrazone tautomerism) be addressed?
- Methodological Answer :
- Tautomer Control : Use steric or electronic directing groups. For example, electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring stabilize the desired hydrazone tautomer .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products, while prolonged heating may shift equilibria .
- In Situ Monitoring : Raman spectroscopy or variable-temperature NMR to track tautomeric shifts .
Q. What computational methods are suitable for modeling non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystal packing?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize molecular geometries and calculate Hirshfeld surfaces for interaction analysis .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) synthons) using Mercury or CrystalExplorer .
- MD Simulations : GROMACS for assessing packing stability under thermal stress .
Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions with occupancy constraints .
- SQUEEZE (PLATON) : For diffuse solvent contributions, apply SQUEEZE to mask electron density from disordered regions .
- Validation Tools : CheckCIF for ADDSYM alerts and R1/wR2 convergence criteria (target: R1 < 5%) .
Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA) of this hydrazone derivative?
- Methodological Answer :
- Atmosphere Control : Use inert gas (N₂/Ar) flow to prevent oxidative degradation.
- Heating Rate Optimization : Slow rates (2–5°C/min) reduce thermal shock, allowing observation of phase transitions .
- Complementary Techniques : Pair DSC with variable-temperature XRD to correlate thermal events with structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
